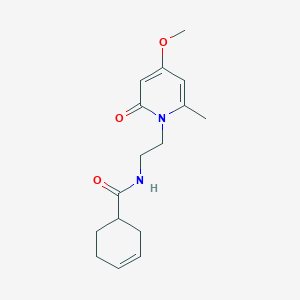

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-10-14(21-2)11-15(19)18(12)9-8-17-16(20)13-6-4-3-5-7-13/h3-4,10-11,13H,5-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUNCTRWCGFKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2CCC=CC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed with the desired substituents (methoxy and methyl groups).

Linking the Ethyl Chain: The pyridine derivative is then reacted with an ethylating agent to introduce the ethyl chain.

Cyclohexene Carboxamide Formation: The final step involves coupling the ethylated pyridine with cyclohex-3-enecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with two broad classes of molecules: pyridinone derivatives and cyclohexene carboxamides. Below is a comparative analysis based on these classes, though the provided evidence lacks direct data on the compound itself.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Pyridinone Derivatives: The 4-methoxy and 6-methyl groups on the pyridinone ring may enhance metabolic stability compared to unsubstituted analogs, as seen in related compounds where methoxy groups reduce oxidative degradation .

Cyclohexene Carboxamides : The cyclohexene moiety introduces conformational constraints, which could improve target selectivity compared to flexible alkyl chains. For example, similar carboxamides exhibit enhanced binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to rigidified geometries .

Safety and Handling: While the Safety Data Sheet (SDS) in pertains to a quinoline derivative, it highlights standard precautions for heterocyclic compounds (e.g., avoiding inhalation, skin contact) that may apply to the target compound .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyridine derivative linked to a cyclohexene carboxamide. Its molecular formula is , and it has a molecular weight of approximately 318.33 g/mol. The presence of the methoxy and methyl groups on the pyridine ring plays a crucial role in its biological interactions.

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in gene silencing through the methylation of histone proteins, and its inhibition can lead to the reactivation of tumor suppressor genes that are silenced in various cancers. This mechanism positions the compound as a promising candidate for cancer therapeutics.

Biological Activity

-

Cancer Inhibition

- Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines, particularly those associated with prostate and breast cancer.

- It has been demonstrated to reverse epigenetic silencing of tumor suppressor genes, leading to reduced tumor growth in preclinical models.

-

Selectivity and Efficacy

- The compound shows selective inhibition against EZH2 compared to other histone methyltransferases, which may reduce potential off-target effects.

- Its efficacy has been evaluated through various assays, including cell viability tests and gene expression analysis.

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.33 g/mol |

| Primary Target | Histone Methyltransferase EZH2 |

| Cancer Types Studied | Prostate, Breast |

| Mechanism | Inhibition of gene silencing via EZH2 |

| Selectivity | High (compared to other methyltransferases) |

Case Study 1: Prostate Cancer

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation. The compound was shown to induce apoptosis through the reactivation of several tumor suppressor genes that had been silenced by aberrant methylation patterns.

Case Study 2: Breast Cancer

In another investigation focusing on breast cancer models, this compound exhibited potent anti-tumor activity by inhibiting EZH2-mediated methylation processes. The results indicated that the compound not only inhibited tumor growth but also improved survival rates in treated subjects.

Q & A

Q. Methodological Optimization :

- Use high-resolution NMR to monitor intermediate purity .

- Employ HPLC with C18 columns to separate stereoisomers .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve yields in coupling steps .

How can the structural integrity of this compound be validated, and what advanced techniques are recommended?

Answer:

Basic Techniques :

- 1H/13C NMR : Confirm substituent positions (e.g., 4-methoxy vs. 6-methyl on pyridinone) via coupling patterns and chemical shifts .

- FT-IR : Verify carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyridinone C=O at ~1700 cm⁻¹) .

Q. Advanced Methods :

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., cyclohexene conformation) using SHELXL for refinement .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., distinguishing C19H24N2O3 from isomers) .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

Key SAR Parameters :

- Pyridinone modifications : Replace 4-methoxy with hydroxyl or halogens to assess hydrogen-bonding/electronic effects on target binding .

- Cyclohexene saturation : Compare 3-enecarboxamide vs. fully saturated cyclohexane derivatives to evaluate conformational flexibility .

Q. Methodology :

- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR kinase domain) .

- In vitro assays : Test IC50 shifts against cancer cell lines (e.g., A549, MCF7) after structural modifications .

How can contradictory bioactivity data across studies be resolved?

Answer:

Common sources of contradiction include:

- Purity discrepancies : Impurities (e.g., residual solvents) may skew activity. Validate via HPLC (>95% purity) and elemental analysis .

- Assay variability : Standardize protocols (e.g., MTT assay incubation time/temperature) .

- Structural misassignment : Re-examine NMR/X-ray data to confirm regioisomers (e.g., 4-methoxy vs. 6-methoxy placement) .

Case Study : Conflicting IC50 values for EGFR inhibition may arise from differences in enzyme source (recombinant vs. cell lysate). Use recombinant human EGFR in kinase assays for consistency .

What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Answer:

Challenges :

Q. Software Solutions :

- Use SHELXL for refinement, leveraging constraints for flexible groups .

- Apply TWINABS to correct for twinning in pyridinone-containing crystals .

What computational methods are used to predict binding modes with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of the carboxamide group in ATP-binding pockets .

- QSAR Modeling : Develop quantitative models using descriptors like LogP and polar surface area to predict permeability .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridinone ring .

How does this compound inhibit enzymes like EGFR, and what mechanistic insights exist?

Answer:

Mechanism :

- Competitive inhibition : The pyridinone core mimics ATP’s adenine ring, binding to the kinase active site .

- Allosteric effects : The cyclohexene-carboxamide moiety stabilizes the DFG-out conformation, preventing kinase activation .

Q. Experimental Validation :

- Kinase assays : Measure Ki values using radioactive ATP-competitive assays .

- Western blotting : Assess downstream signaling (e.g., ERK phosphorylation) in treated cell lines .

What protocols ensure compound purity and stability during storage?

Answer:

- Purity Assessment :

- HPLC-DAD : Use gradient elution (ACN/water + 0.1% TFA) to detect degradation products .

- Karl Fischer titration : Monitor moisture content (<0.5% for hygroscopic amides) .

- Storage :

- Store under argon at -20°C in amber vials to prevent oxidation of the cyclohexene double bond .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) for initial solubilization .

- Cyclodextrin complexes : Form inclusion complexes with sulfobutyl ether-β-cyclodextrin to enhance aqueous solubility .

- pH adjustment : Ionize the carboxamide group by preparing stock solutions in PBS (pH 7.4) .

What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics :

- Rodent models : Administer IV/orally to measure AUC, Cmax, and half-life. Use LC-MS/MS for plasma quantification .

- Toxicity :

- MTD (Maximum Tolerated Dose) studies : Monitor weight loss and organ histopathology in BALB/c mice .

- hERG assay : Patch-clamp studies to assess cardiac liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.